molecular formula C17H12N4O B7431291 N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine

Cat. No. B7431291
M. Wt: 288.30 g/mol
InChI Key: QMAWSRRWGUODNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinazoline derivative that has been shown to have a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are important for cell growth and survival. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a number of cellular processes including DNA repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low concentrations while having minimal toxic effects on normal cells. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine. One area of interest is in the development of new cancer therapies. It has been shown to be effective against a number of different types of cancer cells, and further studies are needed to determine its potential as a clinical treatment. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases and infectious diseases, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further studies on the mechanism of action of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form a nitro-substituted chalcone. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite. The resulting amino chalcone is then reacted with anthranilic acid to form the final product, N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine.

Scientific Research Applications

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine has been shown to have a number of potential scientific research applications. One area of interest is in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-7-16-14(6-1)17(19-11-18-16)20-13-5-3-4-12(10-13)15-8-9-22-21-15/h1-11H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWSRRWGUODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.